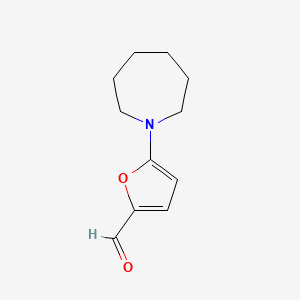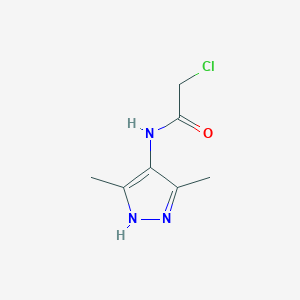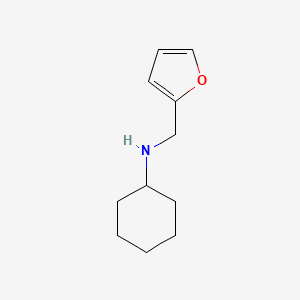
2,4-Dihydroxy-6-nitrochinazolin
Übersicht
Beschreibung
. This compound is characterized by its hydroxy and nitro functional groups, which contribute to its unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
2,4-Dihydroxy-6-nitroquinazoline has several scientific research applications:
Wirkmechanismus
Target of Action
The primary target of 2,4-Dihydroxy-6-nitroquinazoline, also known as 6-nitroquinazoline-2,4-diol (NQD), is Shikimate Dehydrogenase (SDH) . SDH is a key enzyme in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in plants .
Mode of Action
NQD interacts with SDH in a non-competitive manner, reducing the maximum rate of reaction (Vmax) while keeping the Michaelis constant (KM) unchanged . This indicates that NQD binds to an allosteric site on the enzyme, changing its conformation and thus reducing its activity .
Biochemical Pathways
The shikimate pathway, where SDH plays a key role, is affected by NQD. SDH catalyzes the conversion of 3-dehydroshikimate to shikimate . By inhibiting SDH, NQD can potentially disrupt the biosynthesis of aromatic amino acids, leading to abnormal growth and eventual death of weed seedlings .
Pharmacokinetics
It is noted that soybean roots uptake nqd more efficiently than maize roots , suggesting differences in absorption and distribution among different species.
Result of Action
In vivo experiments have shown that NQD reduces the root length of soybean and maize . Additionally, NQD increases the total protein content and certain amino acids . Furthermore, NQD reduces shikimate accumulation in glyphosate-treated soybean roots, suggesting its potential to restrict the flow of metabolites along the shikimate pathway in soybean .
Biochemische Analyse
Biochemical Properties
2,4-Dihydroxy-6-nitroquinazoline plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is shikimate dehydrogenase (SDH), which is involved in the shikimate pathway crucial for the biosynthesis of aromatic amino acids in plants . The compound acts as a non-competitive inhibitor of SDH, reducing the enzyme’s activity by decreasing the maximum reaction velocity (Vmax) while keeping the Michaelis constant (KM) unchanged . This interaction suggests that 2,4-Dihydroxy-6-nitroquinazoline can effectively inhibit the flow of metabolites along the shikimate pathway, impacting the biosynthesis of essential amino acids.
Cellular Effects
2,4-Dihydroxy-6-nitroquinazoline has been shown to affect various types of cells and cellular processes. In plant cells, particularly in soybean and maize, the compound reduces root length and increases the total protein content and certain amino acids . Additionally, it influences cell signaling pathways and gene expression by inhibiting the accumulation of shikimate in glyphosate-treated soybean roots . This inhibition suggests that 2,4-Dihydroxy-6-nitroquinazoline can modulate cellular metabolism and protein synthesis, leading to changes in cell function and growth.
Molecular Mechanism
The molecular mechanism of 2,4-Dihydroxy-6-nitroquinazoline involves its binding interactions with biomolecules, particularly enzymes. The compound binds to the active site of shikimate dehydrogenase (SDH) in a non-competitive manner, reducing the enzyme’s activity . This inhibition is achieved by altering the enzyme’s conformation, preventing the conversion of 3-dehydroshikimate to shikimate . Additionally, 2,4-Dihydroxy-6-nitroquinazoline may influence gene expression by modulating the levels of metabolites and proteins involved in the shikimate pathway.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dihydroxy-6-nitroquinazoline have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. In hydroponic experiments, the compound was found to reduce root length and increase protein content in soybean and maize over time . These temporal effects suggest that 2,4-Dihydroxy-6-nitroquinazoline can have sustained impacts on cellular processes, potentially leading to long-term changes in plant growth and metabolism.
Metabolic Pathways
2,4-Dihydroxy-6-nitroquinazoline is involved in the shikimate pathway, interacting with enzymes such as shikimate dehydrogenase (SDH) . By inhibiting SDH, the compound affects the conversion of 3-dehydroshikimate to shikimate, leading to changes in metabolic flux and metabolite levels . This inhibition can impact the biosynthesis of aromatic amino acids, which are essential for various cellular functions and processes.
Transport and Distribution
The transport and distribution of 2,4-Dihydroxy-6-nitroquinazoline within cells and tissues are influenced by its interactions with transporters and binding proteins. In plant cells, the compound is taken up more efficiently by soybean roots compared to maize roots . This differential uptake suggests that specific transporters or binding proteins may facilitate the compound’s localization and accumulation within certain cell types or tissues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-6-nitroquinazoline typically involves a multi-step process. One common method includes the reaction of 2-chloro-5-nitrobenzonitrile with guanidine hydrochloride in N,N-dimethylformamide at 140°C for 24 hours . The product is then purified using silica gel column chromatography.
Industrial Production Methods
Industrial production methods for 2,4-Dihydroxy-6-nitroquinazoline are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, ensuring high yield and purity through controlled reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dihydroxy-6-nitroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different quinazoline derivatives.
Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of various substituted quinazolines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, which can have different functional groups replacing the hydroxy or nitro groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Nitroquinazoline-2,4-diol: Similar in structure but with different functional groups.
2,4-Diamino-6-nitroquinazoline: Contains amino groups instead of hydroxy groups.
Uniqueness
2,4-Dihydroxy-6-nitroquinazoline is unique due to its specific combination of hydroxy and nitro functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit shikimate dehydrogenase sets it apart from other quinazoline derivatives, making it a valuable compound for research in herbicide development and cancer treatment .
Eigenschaften
IUPAC Name |
6-nitro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-7-5-3-4(11(14)15)1-2-6(5)9-8(13)10-7/h1-3H,(H2,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJZVXRMXVNSIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355721 | |
| Record name | 2,4-Dihydroxy-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32618-85-2 | |
| Record name | 6-Nitro-2,4(1H,3H)-quinazolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32618-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydroxy-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-nitroquinazoline-2,4-diol (NQD) interact with its target, shikimate dehydrogenase (SDH), and what are the downstream effects on plants?
A1: NQD acts as a non-competitive inhibitor of SDH []. This means it binds to a site on the enzyme other than the active site where the natural substrate, 3-dehydroshikimate, binds. Despite not competing for the same binding site, NQD's binding reduces the enzyme's maximum catalytic rate (Vmax) without affecting its affinity for the substrate (KM) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)



![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)




![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)


![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)
